molecular formula C18H22N4O3 B2469779 tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 840459-94-1

tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2469779
CAS No.: 840459-94-1
M. Wt: 342.399
InChI Key: CABJPTOAWBERHQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tert-butyl group, an amino group, and a methoxyethyl group attached to a pyrroloquinoxaline core, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the tert-butyl, amino, and methoxyethyl groups through various substitution and protection-deprotection strategies. Key reagents and conditions may include:

    Starting Materials: Pyrroloquinoxaline derivatives, tert-butyl alcohol, methoxyethylamine.

    Reagents: Protecting groups (e.g., Boc for amino group), coupling agents (e.g., EDC, DCC), and catalysts (e.g., palladium-based catalysts for cross-coupling reactions).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and may require specific temperatures and solvents to optimize yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyrroloquinoxaline core can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

    Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    Tert-butyl 2-amino-1-(2-ethoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

Tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity, solubility, and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

tert-butyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-18(2,3)25-17(23)13-14-16(22(15(13)19)9-10-24-4)21-12-8-6-5-7-11(12)20-14/h5-8H,9-10,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABJPTOAWBERHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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